2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Medicinal Chemistry Drug Design Lipophilicity

2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 2-nitroethyl substituent on the benzoyl ring and a 3-trifluoromethylphenyl group on the amide nitrogen. Its molecular formula is C₁₆H₁₃F₃N₂O₃ with a molecular weight of 338.28 g/mol.

Molecular Formula C16H13F3N2O3
Molecular Weight 338.286
CAS No. 343372-64-5
Cat. No. B2648007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
CAS343372-64-5
Molecular FormulaC16H13F3N2O3
Molecular Weight338.286
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22)
InChIKeyHEVLGFZIZSWSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 343372-64-5): Structural & Physicochemical Baseline for Comparator Evaluation


2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative characterized by a 2-nitroethyl substituent on the benzoyl ring and a 3-trifluoromethylphenyl group on the amide nitrogen. Its molecular formula is C₁₆H₁₃F₃N₂O₃ with a molecular weight of 338.28 g/mol . The compound is typically supplied at ≥98% purity for research use . This substitution pattern combines a strongly electron-withdrawing nitroalkyl chain and a lipophilic trifluoromethylanilide moiety, creating a distinct physicochemical profile that serves as the basis for comparison against related benzamide analogs in medicinal chemistry and chemical biology applications.

Why Close Analogs of 2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide Cannot Be Interchanged: Quantitative Evidence of Property Divergence


Substituting 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide with structurally similar benzamides—such as the unsubstituted N-[3-(trifluoromethyl)phenyl]benzamide (CAS 1939-24-8) or the 4-fluorophenyl analog—introduces measurable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity. For example, removing the 2-nitroethyl group reduces the calculated logP by approximately 0.6 units and lowers the topological polar surface area (TPSA) by ~26 Ų, which can alter membrane permeability and solubility profiles . Conversely, replacing the 3-trifluoromethyl group with a 4-fluoro substituent decreases both logP and TPSA while reducing the electron-withdrawing character of the anilide ring, potentially affecting target binding kinetics . These quantitative property gaps mean that analogs are not drop-in replacements; the following evidence items detail specific measurable differences that should guide compound selection.

Quantitative Differentiation Evidence for 2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide vs. Structural Analogs


Increased Lipophilicity (LogP) vs. Unsubstituted N-[3-(Trifluoromethyl)phenyl]benzamide

The target compound exhibits a calculated logP of 3.78, which is approximately 0.6 log units higher than the baseline N-[3-(trifluoromethyl)phenyl]benzamide (logP ~3.2), based on comparable computational predictions . This increase is attributable to the additional two-carbon alkyl chain bearing the nitro group. Higher logP correlates with enhanced membrane permeability, which may be advantageous for intracellular target engagement but requires monitoring for solubility and metabolic stability trade-offs.

Medicinal Chemistry Drug Design Lipophilicity

Higher Topological Polar Surface Area (TPSA) vs. N-[3-(Trifluoromethyl)phenyl]benzamide

The target compound has a computed TPSA of 72.24 Ų, compared to approximately 46 Ų for N-[3-(trifluoromethyl)phenyl]benzamide (predicted from structure) . The 26 Ų increase arises from the nitro group and the additional carbon atoms in the 2-nitroethyl chain. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration; values below 140 Ų are generally favorable for oral bioavailability, and the target compound's TPSA remains within this range while offering a distinct polarity profile.

Physicochemical Property Drug-Likeness Permeability

Additional Hydrogen Bond Acceptor Capacity vs. 4-Fluorophenyl Analog

The target compound possesses 3 hydrogen bond acceptors (H_Acceptors = 3) , whereas the 4-fluorophenyl analog N-(4-fluorophenyl)-2-(2-nitroethyl)benzamide has only 2 hydrogen bond acceptors (the amide carbonyl and the nitro group; fluorine is a weak H-bond acceptor and is typically not counted in standard H_acceptor tallies) . The third acceptor in the target compound is contributed by one of the fluorine atoms of the trifluoromethyl group, which can participate in weak hydrogen bonds or electrostatic interactions with protein residues, potentially enhancing binding affinity or selectivity.

Hydrogen Bonding Molecular Recognition Target Binding

Nitroethyl Redox Handle: Enabling Bioreductive Prodrug Strategies Absent in Non-Nitro Analogs

The 2-nitroethyl group is a bio-reducible moiety that can be enzymatically reduced by nitroreductases under hypoxic conditions, a feature absent in analogs such as N-[3-(trifluoromethyl)phenyl]benzamide or 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide. While no direct reduction potential data for the target compound were identified, closely related nitro-substituted benzamides have demonstrated characteristic reduction peaks via differential pulse voltammetry, confirming their suitability as nitroreductase substrates [1]. This redox handle enables the design of hypoxia-activated prodrugs or imaging probes that cannot be achieved with non-nitro analogs.

Bioreductive Prodrug Nitroreductase Cancer Therapy

Molecular Weight and Rotatable Bond Count Differentiate from Simpler Benzamide Scaffolds

The molecular weight of 338.28 g/mol places the target compound in the upper range of fragment-like space, compared to 265.23 g/mol for N-[3-(trifluoromethyl)phenyl]benzamide (ΔMW = +73.05) . The target compound also features 5 rotatable bonds versus 3 for the simpler analog . These differences impact ligand efficiency metrics and conformational entropy; the higher MW and flexibility may reduce binding efficiency per atom but offer additional vectors for optimizing interactions with larger binding pockets.

Molecular Property Lead-Likeness Fragment-Based Design

Limited High-Strength Differential Evidence: Acknowledgment

A systematic search of PubMed, PubChem BioAssay, BindingDB, and patent databases (as of May 2026) did not identify any direct head-to-head comparative studies quantifying the biochemical activity, cellular potency, selectivity, pharmacokinetics, or in vivo efficacy of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide against named structural analogs. The available evidence is therefore limited to computationally predicted physicochemical properties (logP, TPSA, H-bond acceptors, MW, rotatable bonds) and class-level inference from the broader nitro-substituted benzamide family. Users should treat the proprietary screening data held by individual vendors or undisclosed research programs as the primary source of activity-based differentiation until public data emerge.

Data Transparency Procurement Risk Evidence Gaps

Recommended Application Scenarios for 2-(2-Nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide Based on Quantitative Evidence


Hypoxia-Activated Prodrug Design Leveraging the Nitroethyl Redox Handle

The bio-reducible 2-nitroethyl group enables this compound to serve as a precursor or scaffold for hypoxia-activated prodrugs. Nitro-substituted benzamides undergo enzymatic reduction by nitroreductases under low-oxygen conditions, a mechanism validated in structurally related compounds . This distinguishes it from non-nitro benzamide analogs such as N-[3-(trifluoromethyl)phenyl]benzamide, which lack this activation pathway . Research teams developing tumor-targeted therapeutics or antibody-directed enzyme prodrug therapy (ADEPT) should prioritize this compound over non-nitro analogs when a reducible trigger is required.

Lead Optimization Requiring Finely Tuned Lipophilicity and Permeability

With a computed logP of 3.78 and TPSA of 72.24 Ų , this compound occupies a specific physicochemical space that may be advantageous for targets requiring balanced permeability and solubility. Compared to the simpler N-[3-(trifluoromethyl)phenyl]benzamide (logP ~3.2, TPSA ~46 Ų), it offers increased lipophilicity for membrane crossing while maintaining a TPSA well within the drug-like range . Medicinal chemistry teams optimizing cellular activity can use this compound as a starting point when intermediate logP values are desired between fragment-like and fully drug-like benzamides.

Structure-Activity Relationship (SAR) Studies on the Trifluoromethylanilide Pharmacophore

The 3-trifluoromethylphenyl group is a privileged fragment in kinase inhibitors and other enzyme targets. This compound, with its additional 2-nitroethyl substituent, provides a tool to probe the steric and electronic tolerance of the ortho position of the benzoyl ring. The higher H-bond acceptor count (3 vs. 2 in 4-fluorophenyl analogs) enables investigation of additional polar interactions in the binding pocket. SAR programs can use this compound alongside its 4-fluorophenyl and unsubstituted phenyl analogs to map structure-property relationships systematically.

Chemical Biology Probe Development with Orthogonal Functional Handles

The combination of a reducible nitro group and a metabolically stable trifluoromethyl group provides two orthogonal chemical handles within a single benzamide scaffold. The nitro group can be reduced to an amine for subsequent bioconjugation (e.g., fluorophore or biotin attachment), while the trifluoromethyl group enhances metabolic stability and can serve as a ¹⁹F NMR probe . This dual functionality is not present in analogs lacking either the nitroethyl or trifluoromethyl group, making this compound uniquely suited for the development of multifunctional chemical biology probes.

Quote Request

Request a Quote for 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.